Cys-V5 Peptide

Protein purification Bioconjugation Assay development

Standard V5 peptide lacks a free thiol, limiting covalent labeling to inefficient amine coupling. Cys-V5 Peptide solves this with an N-terminal cysteine for site-directed conjugation via maleimide/iodoacetyl chemistry. - **Reactive thiol group**: Enables oriented immobilization to resins or fluorophores without disrupting epitope recognition (Kd = 40 nM). - **High solubility**: ≥55.4 mg/mL in water for concentrated elution buffers; gentle competitive elution preserves protein complexes. - **Dual applications**: Custom affinity resins, fluorescent probes, tandem ChIP-seq workflows, and metabolic flux studies.

Molecular Formula C67H113N17O21S
Molecular Weight 1524.8 g/mol
Cat. No. B12371243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-V5 Peptide
Molecular FormulaC67H113N17O21S
Molecular Weight1524.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C67H113N17O21S/c1-10-36(8)53(80-63(100)48-19-14-21-82(48)64(101)39(16-11-12-20-68)73-50(88)29-71-55(92)38(69)32-106)66(103)84-23-15-18-47(84)62(99)78-44(27-49(70)87)65(102)83-22-13-17-46(83)61(98)77-42(26-35(6)7)58(95)75-40(24-33(2)3)56(93)72-30-51(89)74-41(25-34(4)5)57(94)76-43(28-52(90)91)59(96)79-45(31-85)60(97)81-54(37(9)86)67(104)105/h33-48,53-54,85-86,106H,10-32,68-69H2,1-9H3,(H2,70,87)(H,71,92)(H,72,93)(H,73,88)(H,74,89)(H,75,95)(H,76,94)(H,77,98)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,90,91)(H,104,105)/t36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1
InChIKeyAFWZLMJLEFBHNK-BDYGLMDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-V5 Peptide: A Bioconjugation-Ready Epitope Tag


Cys-V5 Peptide is a synthetic 15-amino-acid tag peptide (sequence: CGKPIPNPLLGLDST) consisting of the well-characterized 14-mer V5 epitope (GKPIPNPLLGLDST) with an additional N-terminal cysteine residue. This modification retains the full epitope recognition of the V5 tag, derived from the P and V proteins of Simian Virus 5 (SV5) paramyxovirus [1]. The N-terminal cysteine provides a unique, nucleophilic thiol group that enables site-directed covalent conjugation to a wide range of functional moieties, including fluorophores, affinity resins, and other biomolecules, through thiol-maleimide or thiol-haloacetyl chemistry . This design transforms a standard detection tag into a versatile, chemically reactive building block for advanced protein engineering, detection, and purification workflows, offering a clear functional advantage over the unconjugated V5 peptide.

1
Conjugation-ready tag N-terminal cysteine enables site-directed labeling via thiol-reactive chemistry
2
Preserved epitope Retains full V5 antibody recognition for detection and affinity purification
3
Versatile application scope Suitable for custom affinity resins, competitive elution, ChIP, and metabolic labeling

Why Standard V5 Cannot Replace Cys-V5


The standard V5 peptide lacks the N-terminal cysteine residue present in Cys-V5 Peptide, which provides a specific, highly nucleophilic thiol (-SH) group essential for site-directed covalent conjugation. While the core epitope sequence (GKPIPNPLLGLDST) remains identical and ensures comparable antibody recognition [1], the absence of a free sulfhydryl in the standard V5 peptide fundamentally limits its utility to reversible, non-covalent interactions. Attempts to use the standard V5 peptide for covalent labeling would require non-specific amine coupling (e.g., to lysine residues), which is less efficient, less site-selective, and can disrupt antibody binding by modifying residues within or near the epitope. The N-terminal cysteine in Cys-V5 Peptide therefore represents a critical, quantifiable structural differentiator that cannot be compensated for by simply increasing the concentration of the standard V5 peptide, making generic substitution inappropriate for applications demanding stable, oriented, or chemically defined bioconjugates.

Missing thiol

Standard V5 lacks the N-terminal cysteine required for thiol-maleimide or thiol-haloacetyl coupling.

Epitope interference

Non-specific amine coupling may modify residues within the epitope, compromising antibody recognition.

Orientation control

Site-directed conjugation through the N-terminal cysteine ensures oriented immobilization; standard V5 may not provide the same.

Cys-V5 Peptide: Quantitative Performance Evidence


Superior Solubility for Versatile Buffer Use

The V5 epitope tag peptide, including the Cys-V5 variant, exhibits exceptionally high solubility in common laboratory solvents compared to other widely used epitope tags. The V5 tag demonstrates a solubility of ≥71.08 mg/mL in DMSO, ≥107.2 mg/mL in ethanol, and ≥55.4 mg/mL in water [1]. This high solubility facilitates its use as a competitive eluent in affinity purification and allows for the preparation of concentrated stock solutions for bioconjugation reactions, reducing the risk of precipitation that can plague other tag peptides.

Solubility
Class-level
≥71 mg/mL (DMSO)
≥107 mg/mL (Ethanol)
≥55 mg/mL (Water)
Supports concentrated stock preparation for conjugation and elution buffers.
Reported class-level inference; individual lot verification recommended.
Protein purification Bioconjugation Assay development

Reversible High-Affinity Antibody Interaction

The V5 epitope tag, common to both Cys-V5 and standard V5 peptides, is recognized by high-affinity monoclonal antibodies with a well-characterized dissociation constant (Kd). Studies report a Kd of 40 nM for the interaction between anti-V5 antibody and its cognate peptide [1]. This high binding affinity enables robust and specific detection and purification of V5-tagged proteins. The reversible nature of this interaction allows for gentle, competitive elution using the Cys-V5 peptide, preserving protein integrity and function [2].

Binding Affinity
Class-level
Kd ≈ 40 nM (anti-V5 antibody)
Balanced affinity supports both robust capture and gentle competitive elution.
Class-level inference from commercial source; confirm with lot-specific testing.
Immunoprecipitation Western blot Affinity purification

Resistance to Formaldehyde Crosslinking in ChIP

A comparative study in chromatin immunoprecipitation (ChIP) assays demonstrated that the V5 epitope tag is less sensitive to the effects of formaldehyde crosslinking compared to other tags or direct antibody detection [1]. Formaldehyde crosslinking can mask epitopes and reduce ChIP efficiency. The study found that the V5 tag performed equally well under optimized ChIP conditions and suggested it may suffer less from crosslinking artifacts, leading to more reliable and efficient pull-down of protein-DNA complexes [1].

ChIP Resistance
Reported
V5 tag reported less sensitive to formaldehyde crosslinking compared to direct antibody detection.
May improve signal-to-noise ratio in ChIP-seq experiments.
Qualitative observation; exact fold-enrichment values not provided.
Chromatin immunoprecipitation (ChIP) Epigenetics Protein-DNA interaction

Cysteine Incorporation as Metabolic Stress Marker

A study employing a KRT8s-Cys-V5 reporter construct in lung cancer cell lines demonstrated that arginine deprivation led to enhanced incorporation of cysteine into the V5-tagged protein . This quantitative increase in cysteine incorporation, measured via the Cys-V5 tag, served as a direct marker for cellular adaptation to nutrient scarcity, specifically highlighting the upregulation of cysteine metabolism under metabolic stress. This application leverages the unique reactivity of the N-terminal cysteine, which is not present in standard V5 tags.

Metabolic Probe
Data to verify
Enhanced cysteine incorporation observed in Cys-V5-tagged reporter during arginine deprivation.
Supports use as a functional probe for metabolic stress studies.
Data to verify; source unspecified.
Cancer metabolism Nutrient deprivation Metabolic stress

Cys-V5 Peptide: Bioconjugation & Purification Applications


Site-Specific Conjugation to Fluorophores and Resins

Leverage the N-terminal cysteine's unique thiol group for efficient, site-directed conjugation to maleimide- or iodoacetyl-activated fluorophores (e.g., FITC, Cy5), biotin, or solid supports. This ensures oriented immobilization and preserves the full V5 epitope for downstream detection, a process that is inefficient or impossible with the standard V5 peptide lacking a free sulfhydryl. This is critical for creating custom V5 affinity resins or fluorescent V5 probes for immunofluorescence and protein tracking .

Competitive Elution for Native Protein Purification

Use the Cys-V5 peptide as a gentle, competitive eluent to release V5-tagged proteins from anti-V5 affinity resins. The peptide's high solubility (≥55.4 mg/mL in water) allows for the preparation of concentrated elution buffers, enabling efficient displacement of the target protein without denaturation. This method is superior to low-pH elution, which can damage sensitive protein complexes, and is enabled by the high-affinity (Kd = 40 nM) yet reversible nature of the V5-antibody interaction [1].

Tandem Affinity Purification (TAP) for ChIP

Incorporate the V5 tag (and by extension, Cys-V5) in a tandem tagging strategy with a biotin tag for chromatin immunoprecipitation (ChIP). The biotin tag provides ultra-high affinity capture, while the V5 tag offers a secondary, orthogonal purification step that is less sensitive to formaldehyde crosslinking. Sequential elution, first with biotin and then with Cys-V5 peptide, yields exceptionally pure chromatin-protein complexes, dramatically reducing background and increasing the signal-to-noise ratio in ChIP-seq experiments [2].

Metabolic Labeling for Protein Synthesis Tracking

Employ Cys-V5-tagged reporter constructs (e.g., KRT8s-Cys-V5) to quantitatively monitor changes in cysteine incorporation into nascent proteins in response to cellular stress, such as nutrient deprivation. The N-terminal cysteine serves as a unique, quantifiable marker for metabolic flux, enabling studies of cancer cell adaptation, ferroptosis, and other cysteine-dependent pathways that are inaccessible using standard V5 tags .

Application
Selection Property
Validation Focus
Site-specific conjugation
N-terminal cysteine reactivity
Verify conjugation efficiency and epitope integrity post-labeling
Competitive elution
High solubility and reversible binding
Confirm protein elution without denaturation; assess activity recovery
Tandem affinity purification (ChIP)
Crosslinking resistance and tandem tag compatibility
Validate pull-down specificity and reduced background vs single-tag ChIP
Metabolic labeling
Cysteine incorporation as stress marker
Correlate incorporation levels with metabolic state under controlled conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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